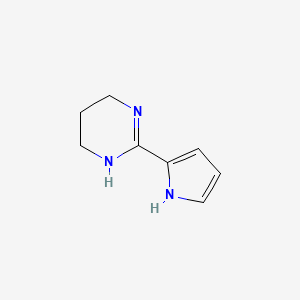
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrole and tetrahydropyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of pyrrole derivatives with suitable aldehydes or ketones, followed by cyclization reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids such as [Bmim][PF6] or [Bmim][BF4]
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Applications De Recherche Scientifique
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A pyrrole derivative with trichloroacetyl substitution.
1-(1H-Pyrrol-2-yl)ethanone: A simpler pyrrole derivative with an ethanone group.
2H-Pyrrol-2-ones: Compounds with a γ-lactam structure, similar to pyrroles.
Uniqueness
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrrole and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,9H,2,5-6H2,(H,10,11) |
Clé InChI |
NZUWPVNHHMRROU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=NC1)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



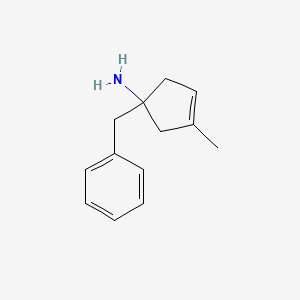
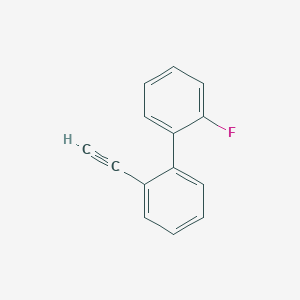
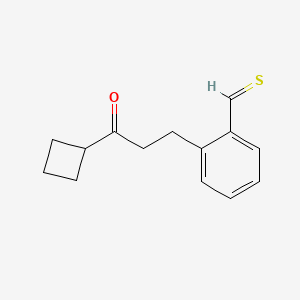
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
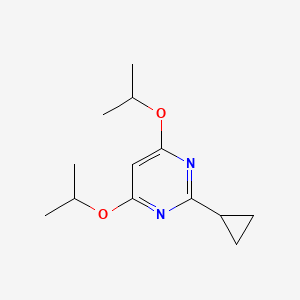
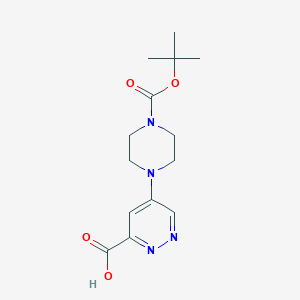




![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)


